molecular formula C10H19NO5 B1342168 [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid CAS No. 756874-17-6

[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid

Cat. No.: B1342168
CAS No.: 756874-17-6
M. Wt: 233.26 g/mol
InChI Key: JFKKAUDHHVGGKJ-UHFFFAOYSA-N
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Description

[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a methylamino ethoxy acetic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules.

Mechanism of Action

Target of Action

It’s known that n-boc protected amines are commonly used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups.

Mode of Action

The compound [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a type of N-Boc protected amine. The N-Boc group serves as a protective group for amines in organic synthesis . It is stable towards most reagents, but can be removed under acidic conditions . This allows the amine to be selectively exposed at a desired stage of the synthesis, enabling its interaction with other molecules or targets.

Biochemical Pathways

N-boc protected amines are often used in the synthesis of peptides and other biologically active compounds . These compounds can participate in a variety of biochemical pathways, depending on their specific structures and the nature of the biological targets they interact with.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .

Result of Action

As a n-boc protected amine, it can be used in the synthesis of a wide range of biologically active compounds . The effects of these compounds would depend on their specific structures and the nature of the biological targets they interact with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other reactive species can affect the stability of the N-Boc group and hence the overall reactivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKKAUDHHVGGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593819
Record name {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756874-17-6
Record name {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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